molecular formula C9H10N2OS2 B11883183 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one

6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11883183
M. Wt: 226.3 g/mol
InChI Key: UMSFICIFOLLTRV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. This scaffold is notable for its structural resemblance to biologically active molecules like psoralen, a natural furocoumarin with DNA-intercalating properties . The compound’s 6-ethyl and 2-(methylthio) substituents modulate its electronic, steric, and pharmacokinetic profiles, making it a candidate for drug discovery. Thieno[2,3-d]pyrimidin-4(1H)-one derivatives are widely explored for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

6-ethyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-5-4-6-7(12)10-9(13-2)11-8(6)14-5/h4H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSFICIFOLLTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Cyclization

A foundational approach involves cyclocondensation of ethyl-3-oxobutanoate with thiourea in alkaline ethanol. This method, adapted from Barmaki et al., generates the pyrimidinone core through ring-closing reactions. For the target compound, modification with ethyl acetoacetate introduces the 6-ethyl group during cyclization:

CH3COCH2COOEt+NH2CSNH2KOH, EtOHThienopyrimidinone core+byproducts\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{KOH, EtOH}} \text{Thienopyrimidinone core} + \text{byproducts}

Reaction conditions: 15 hours under reflux, yielding 68–72% after recrystallization.

Thiophene-Pyrimidine Fusion

Alternative protocols employ pre-formed thiophene intermediates. For example, reacting 2-aminothiophene-3-carboxylates with methyl isothiocyanate in dry benzene with triethylamine catalyzes cyclization to form the thieno[2,3-d]pyrimidine scaffold. Ethyl group incorporation at position 6 requires ethyl-substituted thiophene precursors, synthesized via Claisen condensation of ethyl acetoacetate with sulfur-containing reagents.

Functionalization with Methylthio and Ethyl Groups

Ethyl Group Positioning

The 6-ethyl substituent is typically introduced early via β-keto ester precursors. Ethyl-3-oxobutanoate serves as a starting material, undergoing cyclocondensation with thiourea to fix the ethyl group at position 6. Alternative routes utilize Friedel-Crafts acylation on thiophene derivatives, though this risks regiochemical ambiguity.

Optimization and Reaction Conditions

Solvent and Catalyst Effects

  • Benzene vs. Ethanol : Cyclocondensation in benzene with triethylamine achieves higher yields (78%) compared to ethanol (65%) but raises toxicity concerns.

  • Alkali Catalysts : Potassium hydroxide in ethanol enhances ring-closing efficiency versus sodium hydroxide, reducing side-product formation.

Temperature and Time

  • Methylation with methyl iodide proceeds optimally at reflux (56–60°C) for 1 hour.

  • Prolonged heating (>2 hours) degrades the thienopyrimidinone core, lowering yields by 15–20%.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Table 1: Spectral Data for 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one

TechniqueKey SignalsReference
¹H NMR δ 1.22 (t, J=6.9 Hz, CH₂CH₃), δ 3.54 (s, SCH₃), δ 7.34 (d, J=5.5 Hz, H-5)
IR 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)
HPLC Retention time: 8.2 min (95% purity, C18 column, MeOH:H₂O 70:30)

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Across Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation + Alkylation8295High regioselectivity
Pre-functionalized Thiophene7589Shorter reaction time
Friedel-Crafts Acylation6378Avoids toxic solvents

Chemical Reactions Analysis

Alkylation Reactions

The methylthio group at position 2 undergoes nucleophilic substitution with alkyl halides under basic conditions.
Example :
Reagents : Methyl iodide, K₂CO₃, acetonitrile, rt, 2 h
Product : 3-Ethyl-6-methyl-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
Yield : 75%
Key Data :

  • 1H^1H NMR (CDCl₃): δ 1.37 (t, 3H), 2.59 (s, 3H), 2.61 (s, 3H), 4.21 (q, 2H), 6.87 (s, 1H) .

Oxidation to Sulfonyl Derivatives

The methylthio group is oxidized to a methylsulfonyl group using meta-chloroperbenzoic acid (m-CPBA).
Example :
Reagents : 75% m-CPBA, dichloromethane, rt, 2 h
Product : 3-Ethyl-6-methyl-2-(methylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one
Yield : 66%
Key Data :

  • 1H^1H NMR (CDCl₃): δ 1.46 (t, 3H), 2.64 (s, 3H), 3.51 (s, 3H), 4.55 (q, 2H), 7.00 (s, 1H) .

Substitution with Hydrazine Derivatives

The methylthio group is replaced by hydrazine-based nucleophiles to form hydrazinyl derivatives.
Example :
Reagents : Hydrazine hydrate, ethanol, reflux
Product : 2-Hydrazinyl-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
Conditions : 2 h reflux, followed by acidification .

Condensation with Carbonyl Compounds

The compound participates in Knoevenagel-type condensations with aldehydes.
Example :
Reagents : Aromatic aldehydes (e.g., benzaldehyde), ethanol, reflux
Product : 2-(Arylideneamino)-6-ethylthieno[2,3-d]pyrimidin-4(1H)-ones
Typical Yields : 65–80%
Characterization :

  • IR: Absorption bands at 1650–1680 cm⁻¹ (C=O stretch)

  • 1H^1H NMR: δ 7.26–8.03 (aromatic protons) .

Acylation Reactions

The sulfur atom undergoes S-acylation with acyl chlorides.
Example :
Reagents : Acetyl chloride, dimethylformamide (DMF), rt
Product : S-Acetyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Key Data :

  • IR: 1720 cm⁻¹ (ester C=O)

  • 13C^13C NMR: δ 21.5 (CH₃CO), 169.8 (C=O) .

Cyclization with Epoxides

Reaction with epoxides (e.g., 2-(chloromethyl)oxirane) yields fused heterocycles.
Reagents : 2-(Chloromethyl)oxirane, KOH, aqueous medium
Product : 2-((Oxiran-2-yl)methylthio)-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
Yield : 68%
Application : Intermediate for bioactive compounds .

Metal Complex Formation

The compound forms coordination complexes with transition metals.
Example :
Reagents : CuSO₄, aqueous KOH
Product : Copper(II) complex of 6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one
Characterization :

  • ESR: g=2.22g_{\parallel} = 2.22, g=2.05g_{\perp} = 2.05

  • UV-Vis: λₘₐₓ = 620 nm (d-d transition) .

Thiol-Disulfide Exchange

The methylthio group participates in thiol-disulfide interchange reactions.
Reagents : Thiols (e.g., glutathione), phosphate buffer, pH 7.4
Product : Mixed disulfide derivatives
Applications : Prodrug design for redox-sensitive drug delivery .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C9H10N2OS2
  • Molecular Weight : 226.32 g/mol
  • Melting Point : 205-207 °C
  • Boiling Point : 399.1 °C (predicted)

The compound features an ethyl group at the 6-position and a methylthio group at the 2-position of the pyrimidine ring, contributing to its distinct chemical properties and biological activities .

Biological Activities

Research has indicated that 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one exhibits several biological activities:

  • Antitumor Activity : Similar compounds have demonstrated antitumor effects, suggesting that this compound may also possess this activity .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties against various bacterial strains .

Antitumor Potential

A study examined the antitumor effects of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro compared to control groups. This suggests a potential pathway for developing new anticancer agents based on this compound's structure .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that modifications at the methyl and ethyl positions influenced antimicrobial potency. The findings support further investigation into optimizing these compounds for clinical use .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are

Biological Activity

6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine core structure. With the molecular formula C9H10N2OS2C_9H_{10}N_2OS_2 and a molecular weight of approximately 226.32 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features an ethyl group at the 6-position and a methylthio group at the 2-position of the pyrimidine ring. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC9H10N2OS2C_9H_{10}N_2OS_2
Molecular Weight226.32 g/mol
CAS Number724745-33-9
Melting Point205-207 °C
LogP2.26890

Antitumor Activity

Recent studies have shown that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant antitumor properties. For instance, a study by Elmongy et al. (2022) evaluated various thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that many compounds exhibited cytotoxic effects with IC50 values ranging from 27.6 μM to lower concentrations depending on substituents and structural modifications .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications at different positions of the thieno[2,3-d]pyrimidine ring significantly influence biological activity. For example:

  • Compounds with electron-withdrawing groups exhibited stronger cytotoxic activity.
  • The presence of the methylthio group at the 2-position enhances interaction with biological targets.

A summary of related compounds and their activities is provided below:

Compound NameMolecular FormulaBiological Activity
6-Ethylthieno[2,3-d]pyrimidin-4(1H)-oneC9H10N2OSC_9H_{10}N_2OSAntitumor
6-Methylthieno[2,3-d]pyrimidin-4(1H)-oneC9H10N2OSC_9H_{10}N_2OSAntimicrobial
5-Methylthieno[2,3-d]pyrimidin-4(1H)-oneC9H10N2OSC_9H_{10}N_2OSKinase inhibition

Case Studies

  • Triple-Negative Breast Cancer : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested for their ability to inhibit tumor cell proliferation. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like paclitaxel .
  • Microtubule Targeting : Another study investigated the effects of thieno[2,3-d]pyrimidines on microtubule depolymerization in cancer cells. Compounds that caused at least 50% depolymerization were further evaluated for antiproliferative potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological activity of thieno[2,3-d]pyrimidin-4(1H)-one derivatives is highly substituent-dependent. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity Key Findings Reference
6-Ethyl-2-(methylthio)-thieno[2,3-d]pyrimidin-4(1H)-one 6-Ethyl, 2-(methylthio) Not explicitly reported (structural analog studies suggest anticancer/antimicrobial potential) Predicted to exhibit enhanced metabolic stability due to methylthio group vs. thiol analogs .
5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 5,6-Dimethyl, 3-phenyl, 2-thioxo Anticancer (DHFR inhibition) 2-Thioxo group enhances binding to dihydrofolate reductase (DHFR) .
4-(Dimethylamino)-5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one 4-Dimethylamino, 5-hydroxy Not reported; structural analysis suggests improved solubility Hydroxyl and dimethylamino groups increase polarity, potentially improving bioavailability .
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one 2,6-Diethyl Unreported; predicted hydrophobic interactions Dual ethyl groups may enhance lipophilicity and membrane permeability .
7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one Pyrido-fused core, 7-alcanoyl BET bromodomain inhibition N-acetylated pyrido moiety critical for BET-BDII selectivity .

Physicochemical Properties

Key differences in physicochemical properties influence drug-likeness:

Compound Molecular Formula Molecular Weight logP (Predicted) PSA (Ų)
6-Ethyl-2-(methylthio)-thieno[2,3-d]pyrimidin-4(1H)-one C₉H₁₀N₂OS₂ 242.32 2.5–3.0 74.25
5,6-Dimethyl-3-phenyl analog C₁₅H₁₃N₂OS₂ 301.40 3.2–3.7 74.25
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one C₁₀H₁₂N₂OS 208.28 2.5–3.0 74.25
7-Alcanoyl-pyrido-fused analog C₁₄H₁₅N₃O₂S 289.35 1.8–2.3 85.90
  • Polar Surface Area (PSA) : All analogs exhibit moderate PSA (~74 Ų), suggesting reasonable oral bioavailability .

Q & A

Q. What are the common synthetic routes for 6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one and its derivatives?

The synthesis typically involves alkylation of the thio group and subsequent functionalization. For example:

  • Methylation : 6-Methyl-2-thiopyrimidin-4(3H)-one can be methylated using dimethyl sulfate (DMS) in K2CO3/EtOH or methyl iodide (MeI) in MeONa/MeOH, yielding 6-methyl-2-methylthio-pyrimidin-4(3H)-one derivatives with high yields .
  • Reductive Amination : Thieno[2,3-d]pyrimidine-6-carbaldehyde derivatives react with aromatic amines under reductive conditions (e.g., NaBH3CN, pH 6) to form 6-arylaminomethyl derivatives. Dess-Martin periodinane (DMP) is effective for oxidizing intermediates, achieving up to 91% yield .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key methods include:

  • 1H/13C NMR : Confirms substituent positions and purity. For example, 6-ethyl derivatives show characteristic ethyl triplet signals at δ ~1.2–1.4 ppm (CH3) and δ ~2.4–2.7 ppm (CH2) .
  • IR Spectroscopy : Detects functional groups like C=O (~1700 cm<sup>−1</sup>) and NH2 (~3200–3320 cm<sup>−1</sup>) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirms composition (e.g., C, H, N, S) within ±0.4% of theoretical values .

Q. What are the solubility properties and handling precautions for this compound?

  • Solubility : Generally insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and dioxane .
  • Safety : Handle with gloves and eye protection. Avoid inhalation; store in a cool, dry place under inert gas (e.g., Ar) due to potential oxidation or moisture sensitivity .

Advanced Research Questions

Q. How do substituents on the aryl ring influence biological activity (e.g., anticonvulsant, anticancer)?

Substituents modulate electronic and steric effects, impacting target binding. For example:

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance anticonvulsant activity by increasing membrane permeability .
  • Hydrophobic Moieties (e.g., naphthyl): Improve VEGFR-2 inhibition by occupying allosteric pockets .
Substituent (Position)Biological ActivityReference
4-Cl (phenyl)Anticonvulsant EC50 = 12 µM
3,5-diCl (phenyl)DHFR IC50 = 0.8 nM
2-Naphthyl (thioether)VEGFR-2 Kd = 4.2 µM

Q. How can molecular docking and MD simulations guide derivative design?

  • Docking : Predict binding modes to targets like VEGFR-2 or DHFR. For instance, the thieno[2,3-d]pyrimidin-4(3H)-one core occupies hinge regions, while oxadiazole spacers align with linker domains .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with lower RMSD (<2 Å) show sustained binding .

Q. What strategies optimize synthesis yield and purity?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields by 15–20% .
  • Solvent-Free Conditions : Minimizes byproducts; e.g., cyclocondensation of 2-aminothiophenes under neat conditions achieves >85% purity .
  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) to isolate isomers (e.g., 4a vs. 4b) .

Q. How are enzyme inhibition assays (e.g., DHFR, VEGFR-2) conducted for these derivatives?

  • DHFR Assay : Measure NADPH oxidation at 340 nm using recombinant human DHFR. IC50 values are calculated from dose-response curves (e.g., 0.8 nM for 2e ).
  • VEGFR-2 Kinase Assay : Use fluorescence polarization to monitor ATP competition. Derivatives with IC50 < 1 µM are prioritized .

Methodological Considerations

  • Contradictions in Data : Some studies report divergent activities for similar substituents (e.g., 4-OMe groups enhance anticonvulsant activity in but reduce VEGFR-2 binding in ). Cross-validate using orthogonal assays.
  • Analytical Pitfalls : Overlapping NMR signals (e.g., ethyl vs. methylthio groups) require DEPT-135 or 2D-COSY for resolution .

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